molecular formula C27H37N3O5 B12406594 benzyl N-[(2S)-3-cyclohexyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate

benzyl N-[(2S)-3-cyclohexyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate

Cat. No.: B12406594
M. Wt: 483.6 g/mol
InChI Key: CFHDKPIYROJEMW-VDWVSCKXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-[(2S)-3-cyclohexyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate is a complex organic compound belonging to the class of peptides. These compounds are characterized by the presence of amide bonds formed between amino acids. This particular compound is notable for its intricate structure, which includes multiple functional groups such as carbamates, ketones, and amides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(2S)-3-cyclohexyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate typically involves multi-step organic reactions. The process begins with the preparation of the core peptide structure through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.

  • Solid-Phase Peptide Synthesis (SPPS):

      Starting Material: Amino acid derivatives protected with suitable protecting groups.

      Reagents: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

      Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen, at room temperature.

  • Cyclization and Functional Group Modification:

      Cyclization: The linear peptide is cyclized to form the cyclohexyl ring.

      Functional Group Modification: Introduction of the carbamate and ketone groups through selective reactions.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers for large-scale SPPS. The process is optimized for high yield and purity, with stringent control over reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(2S)-3-cyclohexyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can modify the functional groups attached to the peptide backbone.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of substituted peptides with modified side chains.

Scientific Research Applications

Benzyl N-[(2S)-3-cyclohexyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its potential as a bioactive peptide with therapeutic properties.

    Medicine: Explored for its role in drug development, particularly in designing peptide-based drugs.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of benzyl N-[(2S)-3-cyclohexyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[(2S)-5-(diaminomethylamino)-1-[[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate
  • Benzyl N-[(2S,3S)-3-[(propylamino)carbonyl]oxiran-2-yl]carbonyl-L-isoleucyl-L-prolinate

Uniqueness

Benzyl N-[(2S)-3-cyclohexyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate is unique due to its complex structure, which includes a cyclohexyl ring and multiple functional groups. This complexity allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar peptides.

Properties

Molecular Formula

C27H37N3O5

Molecular Weight

483.6 g/mol

IUPAC Name

benzyl N-[(2S)-3-cyclohexyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate

InChI

InChI=1S/C27H37N3O5/c1-19(31)12-13-23(17-22-14-15-28-25(22)32)29-26(33)24(16-20-8-4-2-5-9-20)30-27(34)35-18-21-10-6-3-7-11-21/h3,6-7,10-13,20,22-24H,2,4-5,8-9,14-18H2,1H3,(H,28,32)(H,29,33)(H,30,34)/b13-12+/t22-,23+,24-/m0/s1

InChI Key

CFHDKPIYROJEMW-VDWVSCKXSA-N

Isomeric SMILES

CC(=O)/C=C/[C@H](C[C@@H]1CCNC1=O)NC(=O)[C@H](CC2CCCCC2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2CCCCC2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.